molecular formula C22H17Cl2N3O B14635191 Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- CAS No. 56182-74-2

Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)-

Cat. No.: B14635191
CAS No.: 56182-74-2
M. Wt: 410.3 g/mol
InChI Key: FBIKHPXAUJBNGN-UHFFFAOYSA-N
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Description

Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a butanamide backbone substituted with dichlorophenyl and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with butanoyl chloride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dichlorophenyl or phenylimino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.

Scientific Research Applications

Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
  • N-(2,5-dimethylphenyl)butanamide
  • N-(2,5-dichlorophenyl)-2,3-dihydro-1H-inden-1-amine

Uniqueness

Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylimino groups. This structural uniqueness imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For instance, the combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various research and industrial applications.

Properties

CAS No.

56182-74-2

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)butanamide

InChI

InChI=1S/C22H17Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14H,1H3,(H,27,28)

InChI Key

FBIKHPXAUJBNGN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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